molecular formula C7H16N4O2 B1260392 (5R)-5-methyl-L-arginine

(5R)-5-methyl-L-arginine

Cat. No. B1260392
M. Wt: 188.23 g/mol
InChI Key: AATIXZODJZMQQA-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-5-methyl-L-arginine is a 5-methyl-L-arginine.

Scientific Research Applications

Anti-Aging and Cardiovascular Health

L-arginine, a metabolically versatile amino acid, has been shown to have multiple pharmacological effects beneficial for aging and cardiovascular health. It aids in reducing the risk of vascular and heart diseases, improving erectile dysfunction, enhancing immune response, and inhibiting gastric hyperacidity (Gad, 2010).

Endothelial Dysfunction and Renal Disease

The derivative asymmetric dimethylarginine (ADMA), which competes with L-arginine for binding to nitric oxide synthase (NOS), is a marker of atherosclerotic change and cardiovascular risk. Elevated ADMA levels, associated with reduced NOS activity, contribute to endothelial dysfunction, oxidative stress, and progression of renal damage. Treatments that reduce ADMA levels can potentially improve outcomes in patients with kidney disease (Aldámiz-Echevarría & Andrade, 2012).

Therapeutic Potential in Drug Discovery

The role of protein arginine methyltransferases (PRMTs) in disease states, notably cancer, has been highlighted, with PRMT inhibitors emerging as significant therapeutic targets. Efforts in screening and designing potent and selective PRMT inhibitors showcase the importance of arginine methylation in various biological processes and its potential in drug discovery (Hu et al., 2016).

Cardiovascular System Regulation

L-arginine's role in the cardiovascular system, particularly in endothelium function and regulation of vascular hemostasis, is well-documented. It has a complex antiaggregatory, anticoagulatory, and profibrinolytic effect, suggesting its therapeutic potential beyond being a precursor for nitric oxide synthesis (Cylwik et al., 2005).

Arginine Methylation in Health and Disease

The methylation of arginine residues, catalyzed by PRMTs, plays significant roles in cellular processes and diseases. Misregulation and aberrant expression of PRMTs offer potential biomarkers and therapeutic targets, underlining the importance of arginine methylation in cellular regulation and the potential for targeted therapies (Peng & Wong, 2017).

properties

Product Name

(5R)-5-methyl-L-arginine

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

(2S,5R)-2-amino-5-(diaminomethylideneamino)hexanoic acid

InChI

InChI=1S/C7H16N4O2/c1-4(11-7(9)10)2-3-5(8)6(12)13/h4-5H,2-3,8H2,1H3,(H,12,13)(H4,9,10,11)/t4-,5+/m1/s1

InChI Key

AATIXZODJZMQQA-UHNVWZDZSA-N

Isomeric SMILES

C[C@H](CC[C@@H](C(=O)O)N)N=C(N)N

Canonical SMILES

CC(CCC(C(=O)O)N)N=C(N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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